2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]propanamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c1-11(16(21)19-9-14-6-3-7-23-14)24-17-20-10-15(22-17)12-4-2-5-13(18)8-12/h2-8,10-11H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACMVZKQZAXPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)SC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps, starting with the formation of the oxazole ring. One common method involves the cyclization of a precursor compound containing a bromophenyl group and an amide functionality under acidic conditions. The thiophene moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the propanamide group via an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amide derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features and Substituent Effects
Core Heterocycles
- Target Compound : Contains a 1,3-oxazole ring. Oxazoles are moderately electron-deficient, influencing π-π stacking and dipole interactions .
- ECHEMI-9 () : Includes a 1,3,4-oxadiazole with a 2-bromophenyl group. The bromine position (2- vs. 3-) alters steric bulk and electronic effects .
Substituents
- Thiophen-2-ylmethyl vs. Aryl Groups : The target’s thiophene moiety (C₅H₅S) contributes to lipophilicity (logP ~3.2 estimated), whereas analogs with ethoxyphenyl (Compound 7l, logP ~2.8) or methoxyphenyl (ECHEMI-9) groups exhibit varied solubility and metabolic stability .
- Bromophenyl Position : The 3-bromophenyl group in the target may engage in halogen bonding more effectively than 2-bromophenyl (ECHEMI-9) due to better accessibility .
Physicochemical Properties
- The target’s bromine and thiophene groups increase molecular weight and lipophilicity compared to non-halogenated analogs.
Biologische Aktivität
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]propanamide represents a novel class of organic compounds with potential biological applications. Its unique structure, characterized by an oxazole ring, a bromophenyl group, and a thiophenyl moiety, suggests diverse biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis
The synthesis of the compound typically involves several steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving α-haloketones and amides.
- Introduction of the Bromophenyl Group : Halogenation reactions using bromine or brominating agents are employed.
- Attachment of the Thiophenyl Group : This is generally accomplished via nucleophilic substitution reactions.
Biological Activity Overview
The biological activity of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]propanamide has been evaluated in various studies, demonstrating potential antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Several studies have highlighted the compound's effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values indicate strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
In vitro studies have also demonstrated antifungal properties against pathogenic fungi:
- The compound showed significant inhibition against various fungi such as Candida albicans and Aspergillus niger, with varying degrees of efficacy.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
These findings support its potential use in treating fungal infections .
Anticancer Activity
Research has indicated that the compound exhibits cytotoxic effects on cancer cell lines:
- In vitro assays demonstrated that it induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
The compound's ability to induce cell death in these lines suggests its potential as an anticancer therapeutic .
The biological effects of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]propanamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
- Receptor Modulation : It potentially interacts with cellular receptors that regulate apoptosis and cell proliferation.
Case Studies
Recent studies have focused on the compound's efficacy in preclinical models:
- A study evaluated its antimicrobial properties in a murine model infected with E. coli, showing a significant reduction in bacterial load compared to control groups.
- Another investigation assessed its anticancer effects in xenograft models, where treated groups exhibited reduced tumor growth rates.
Q & A
Q. What are the typical synthetic routes for synthesizing this compound?
The compound is synthesized via multi-step organic reactions. A common approach involves coupling a bromophenyl-oxazole intermediate with a thiophene-methylpropanamide derivative. Key steps include:
- Step 1: Formation of the 5-(3-bromophenyl)-1,3-oxazole-2-thiol intermediate through cyclization of 3-bromobenzaldehyde with thiourea derivatives under acidic conditions .
- Step 2: Activation of the sulfanyl group using reagents like HATU or EDC to facilitate coupling with the thiophene-methylpropanamide moiety. Triethylamine is often used to neutralize byproducts .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 3-bromobenzaldehyde, thiourea, HCl (reflux) | 65–70 | |
| 2 | HATU, DMF, 0°C → RT | 50–60 |
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the integration of bromophenyl, oxazole, and thiophene groups. For example, the sulfanyl linker’s proton appears as a singlet at δ 3.8–4.2 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₆BrN₃O₂S₂: 464.98) .
- HPLC: Assesses purity (>98% required for biological assays) .
Q. What functional groups dictate its chemical reactivity?
- 3-Bromophenyl group: Enhances electrophilic aromatic substitution potential and influences π-π stacking in target binding .
- Sulfanyl (-S-) linker: Prone to oxidation (forming sulfoxides/sulfones) and nucleophilic substitution reactions .
- Thiophene-methylpropanamide: The amide group participates in hydrogen bonding, critical for biological interactions .
Advanced Research Questions
Q. How can reaction yields for sulfanyl linkage formation be optimized?
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature control: Reactions performed at 0°C→RT reduce side-product formation (e.g., disulfide byproducts) .
- Catalysts: Use of DMAP (4-dimethylaminopyridine) increases coupling efficiency by 15–20% .
Q. What computational methods predict its biological targets?
- Molecular docking: AutoDock Vina or Schrödinger Suite identifies potential binding pockets in enzymes (e.g., kinase targets). Docking scores correlate with inhibitory activity in analogs .
- Pharmacophore modeling: Highlights critical features like the bromophenyl group’s role in hydrophobic interactions .
Q. How do structural analogs compare in antibacterial activity?
Comparative Table:
| Compound | Modifications | MIC (μg/mL) vs. S. aureus | Reference |
|---|---|---|---|
| Target | None | 12.5 | |
| Analog A | Cl instead of Br | 25.0 | |
| Analog B | Methylated thiophene | 6.25 | |
| The bromine atom enhances lipophilicity and membrane penetration, explaining its superior activity over chlorinated analogs . |
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Intermediate purity: Crude oxazole intermediates with <90% purity reduce final coupling yields .
- Workup protocols: Extraction with ethyl acetate vs. dichloromethane affects recovery rates by 10–15% .
Methodological Challenges
Q. What strategies improve stability during biological assays?
- Buffered solutions: Use PBS (pH 7.4) to prevent hydrolysis of the amide bond .
- Light exclusion: The bromophenyl group is photosensitive; store solutions in amber vials .
Q. How to design structure-activity relationship (SAR) studies?
- Core modifications: Replace bromophenyl with electron-withdrawing groups (e.g., -CF₃) to assess electronic effects .
- Linker variations: Substitute sulfanyl with methylene (-CH₂-) to evaluate steric impact .
Q. What purification challenges arise, and how are they addressed?
- Byproduct removal: Oxazole dimerization byproducts require gradient column chromatography (hexane:EtOAc 4:1 → 1:1) .
- Amide racemization: Use chiral HPLC to isolate enantiomerically pure forms for activity studies .
Data Interpretation
Q. How to analyze conflicting bioactivity data across studies?
- Assay variability: Check cell line viability protocols (e.g., MTT vs. resazurin assays yield ±20% differences in IC₅₀ values) .
- Solubility limits: DMSO concentrations >0.1% may artifactually reduce activity; confirm stock solution stability .
Q. What mechanistic insights derive from kinetic studies of its oxidation?
- Sulfanyl oxidation: Follows pseudo-first-order kinetics (k = 0.05 h⁻¹ in H₂O₂), forming sulfone derivatives that lose bioactivity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
